molecular formula C10H7ClFN B2577429 4-Chloro-6-fluoro-7-methyl-quinoline CAS No. 2216746-75-5

4-Chloro-6-fluoro-7-methyl-quinoline

Cat. No.: B2577429
CAS No.: 2216746-75-5
M. Wt: 195.62
InChI Key: LGHNPQAOSCFMQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-fluoro-7-methyl-quinoline is a heterocyclic aromatic organic compound with the molecular formula C10H7ClFN. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of chlorine and fluorine atoms in the quinoline ring enhances its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-fluoro-7-methyl-quinoline typically involves the cyclization of appropriate precursors. One common method is the cyclocondensation of 2-chloro-3-fluoroaniline with methyl ketones under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-fluoro-7-methyl-quinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.

    Reduction Reactions: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chlorine or fluorine atoms.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Products: Various substituted quinolines with different functional groups.

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Tetrahydroquinoline derivatives.

Scientific Research Applications

4-Chloro-6-fluoro-7-methyl-quinoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly in the treatment of infectious diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-fluoro-7-methyl-quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit bacterial enzymes, thereby exerting its antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-7-(trifluoromethyl)quinoline
  • 6-Fluoroquinoline
  • 7-Methylquinoline

Uniqueness

4-Chloro-6-fluoro-7-methyl-quinoline is unique due to the specific combination of chlorine, fluorine, and methyl groups on the quinoline ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-chloro-6-fluoro-7-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN/c1-6-4-10-7(5-9(6)12)8(11)2-3-13-10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHNPQAOSCFMQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CC(=C2C=C1F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.